3-Methyloct-2-en-6-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646994-24-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyloct-2-en-6-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-6-8(2)7-9(10)11/h7H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
RHRBAEUFAJNEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=CC(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyloct 2 En 6 Ynoic Acid and Its Stereoisomers
Asymmetric Synthesis and Stereocontrol Mechanisms
Diastereoselective and Enantioselective Approaches
The development of synthetic routes that afford specific stereoisomers of a target molecule is a cornerstone of modern organic chemistry. For 3-Methyloct-2-en-6-ynoic acid, which possesses a chiral center at the C4 position if substituted, diastereoselective and enantioselective methods are crucial for accessing optically pure forms.
Diastereoselective Conjugate Addition:
One common strategy to introduce stereocenters is through conjugate addition reactions to α,β-unsaturated systems. In a hypothetical synthesis of a 3,4-disubstituted analog of this compound, a chiral auxiliary can be employed to direct the diastereoselective addition of a nucleophile. For instance, an α,β-unsaturated amide derived from a chiral amine, such as a pseudoephedrine or Evans auxiliary, can be used as the Michael acceptor. The chiral auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer upon nucleophilic attack. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid.
Enantioselective Catalysis:
Alternatively, enantioselectivity can be achieved through the use of chiral catalysts. An organocatalyzed Michael addition, for example, could be employed. In this approach, a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, activates the α,β-unsaturated ester towards nucleophilic attack, leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
A hypothetical enantioselective synthesis of a key intermediate for this compound could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ester in the presence of a chiral ligand-metal complex. The following table outlines a selection of chiral catalysts and their potential application in the synthesis of chiral carboxylic acid derivatives.
| Catalyst Type | Example Catalyst | Potential Application | Expected Outcome |
| Organocatalyst | Chiral amine-squaramide | Asymmetric vinylogous Michael addition | High enantioselectivity (ee) |
| Transition Metal Catalyst | Copper-chiral phosphine complex | Enantioselective conjugate addition of organozinc reagents | High yield and enantioselectivity |
| Chiral Auxiliary | Evans oxazolidinone | Diastereoselective alkylation | High diastereoselectivity (de) |
This table presents hypothetical applications of catalyst types to the synthesis of this compound based on established methodologies for similar compounds.
Control of Alkene and Alkyne Stereochemistry
The geometry of the double bond and the integrity of the triple bond are critical structural features of this compound.
Alkene Stereochemistry:
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the stereoselective synthesis of alkenes, predominantly affording the (E)-isomer. wikipedia.org In a potential synthesis of this compound, the reaction between a stabilized phosphonate ylide, such as triethyl phosphonoacetate, and an appropriate aldehyde would construct the α,β-unsaturated ester backbone with high (E)-selectivity. The reaction's stereochemical outcome is driven by the thermodynamic stability of the intermediates. alfa-chemistry.com
Alkyne Stereochemistry:
The alkyne moiety in this compound is typically introduced via nucleophilic substitution using an acetylide anion. For instance, the lithium salt of a terminal alkyne can be reacted with an electrophilic carbon source. This type of reaction does not affect the stereochemistry of existing centers in the molecule and preserves the linear geometry of the alkyne.
A plausible synthetic sequence for controlling the stereochemistry is outlined below:
Formation of the Alkyne Fragment: Start with a suitable terminal alkyne, such as 1-butyne, and deprotonate it with a strong base like n-butyllithium to form the corresponding lithium acetylide.
Coupling Reaction: React the acetylide with a suitable electrophile, for example, an epoxide, to introduce the desired carbon chain.
Oxidation: The resulting alcohol can be oxidized to the corresponding aldehyde.
Horner-Wadsworth-Emmons Olefination: The aldehyde is then subjected to an HWE reaction with a phosphonate ester to stereoselectively form the (E)-α,β-unsaturated ester.
Hydrolysis: Finally, hydrolysis of the ester furnishes the target (E)-3-Methyloct-2-en-6-ynoic acid.
Chemoenzymatic and Biocatalytic Synthesis Routes
The integration of enzymatic transformations into chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for achieving high selectivity and sustainability. researchgate.netdergipark.org.tr
Enzymatic Resolutions:
For the synthesis of enantiomerically pure this compound, a key strategy involves the enzymatic kinetic resolution of a racemic intermediate. For example, a racemic alcohol precursor could be subjected to acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols, both in high enantiomeric purity. nih.gov
Biocatalytic Reductions:
Ene-reductases are enzymes that can catalyze the stereoselective reduction of activated carbon-carbon double bonds. nih.gov While this would not be used to synthesize the target molecule directly, it could be employed in the synthesis of a chiral precursor. For instance, the reduction of an α,β-unsaturated ketone could yield a chiral alcohol with high enantioselectivity.
A hypothetical chemoenzymatic route could involve the following steps:
Chemical synthesis of a racemic precursor containing the desired carbon skeleton.
Enzymatic kinetic resolution of the racemic mixture to obtain an enantiomerically pure intermediate.
Further chemical transformations to elaborate the intermediate into the final target molecule.
The following table illustrates potential enzymatic steps in the synthesis of a chiral precursor to this compound.
| Enzyme Class | Specific Enzyme (Example) | Transformation | Substrate | Product |
| Lipase | Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic alcohol | Enantiopure alcohol and ester |
| Ene-Reductase | Old Yellow Enzyme (OYE) family | Asymmetric C=C Reduction | α,β-Unsaturated ketone | Chiral saturated ketone |
| Alcohol Dehydrogenase | Horse Liver Alcohol Dehydrogenase (HLADH) | Asymmetric Reduction | Prochiral ketone | Chiral alcohol |
This table outlines potential applications of various enzyme classes in the synthesis of chiral intermediates for this compound.
Sustainable and Green Chemistry Aspects in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign and economically viable. jocpr.com
Reducing the use of volatile organic solvents is a key goal of green chemistry.
Solvent-Free Reactions:
Certain reactions, such as some Knoevenagel condensations, can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. oatext.com For the synthesis of this compound, a solvent-free approach to the olefination step could potentially be developed, reducing waste and simplifying purification.
Aqueous Medium Reactions:
While many organometallic reactions are sensitive to water, some transformations, including certain enzymatic reactions and some olefination protocols, can be performed in aqueous media. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Research into developing water-tolerant catalytic systems for the key steps in the synthesis of this compound would be a significant advancement in its sustainable production.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
Addition reactions, such as Diels-Alder reactions, are examples of 100% atom-economical reactions. nih.gov In contrast, substitution and elimination reactions often have lower atom economies. The Horner-Wadsworth-Emmons reaction, while highly effective, is not perfectly atom-economical as it produces a phosphate byproduct.
A simplified atom economy calculation for a hypothetical HWE step in the synthesis of a this compound ester is presented below:
Hypothetical Reaction: Aldehyde + Triethyl phosphonoacetate → α,β-Unsaturated Ester + Diethyl phosphate salt
| Reactant/Product | Molecular Weight ( g/mol ) |
| Aldehyde (hypothetical) | ~100 |
| Triethyl phosphonoacetate | 224.16 |
| Total Reactant Mass | ~324.16 |
| α,β-Unsaturated Ester (product) | ~182.26 |
| Diethyl phosphate salt (byproduct) | ~141.9 |
Atom Economy Calculation: (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100%
(182.26 / 324.16) x 100% ≈ 56.2%
This calculation illustrates that a significant portion of the reactant mass is converted into a byproduct, highlighting an area for improvement in the synthesis from a green chemistry perspective. Future research could focus on developing catalytic olefination methods that avoid stoichiometric byproducts, thereby increasing the atom economy and reducing waste.
Chemical Reactivity and Advanced Transformations
Reactions Involving the Alkene Moiety
The electron-rich double bond in the α,β-unsaturated carboxylic acid system of 3-Methyloct-2-en-6-ynoic acid is susceptible to a variety of reactions, including electrophilic additions and cycloadditions.
Electrophilic Additions (e.g., Hydrohalogenation, Epoxidation)
Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene moiety of this compound is expected to proceed via an electrophilic addition mechanism. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. Due to the presence of the electron-withdrawing carboxylic acid group, the regioselectivity of this reaction is noteworthy. The proton will preferentially add to the α-carbon, leading to the formation of a more stable carbocation at the β-position, which is stabilized by the adjacent methyl group. Subsequent attack by the halide anion (X⁻) on the carbocation yields the corresponding haloalkane. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the alkene's pi electrons attacking the hydrogen of the H-X bond, leading to a carbocation intermediate, which is then attacked by the halide. chadsprep.com
Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.com This reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. libretexts.org The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles. masterorganicchemistry.com The epoxidation of alkenes is a versatile method for introducing functionality and can be performed with a variety of reagents. organic-chemistry.org
| Reagent | Reaction Type | Predicted Major Product |
|---|---|---|
| HBr | Hydrobromination | 3-Bromo-3-methyloct-6-ynoic acid |
| m-CPBA | Epoxidation | 3-Methyl-2,3-epoxyoct-6-ynoic acid |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Diels-Alder Reaction: The conjugated diene-like character that can be accessed in derivatives of this compound allows it to participate in Diels-Alder reactions. wikipedia.org For the parent acid to act as a diene, it would require isomerization or transformation. However, if a suitable diene is reacted with the alkene moiety of this compound (acting as a dienophile), a cyclohexene (B86901) derivative can be formed. The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene carboxylic acid. acs.orgrsc.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with good stereochemical control. masterorganicchemistry.com
1,3-Dipolar Cycloadditions: The alkene moiety can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions involve a 1,3-dipole, such as an azide (B81097) or a nitrone, and lead to the formation of five-membered heterocyclic rings. organic-chemistry.org For example, the reaction with an organic azide would produce a triazoline ring, which can be a precursor to other functional groups. This type of reaction is highly versatile for the synthesis of a wide range of heterocyclic compounds. nih.gov
Olefin Metathesis and Functionalization
Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.gov While the carboxylic acid group can sometimes interfere with these catalysts, modern catalysts have shown tolerance for this functionality. nih.gov Cross-metathesis of the alkene in this compound with another olefin could lead to the formation of new unsaturated carboxylic acids. acs.org This reaction provides a strategic way to modify the carbon skeleton of the molecule. rsc.org
Reactions Involving the Alkyne Moiety
The terminal alkyne group in this compound is a key functional handle for a variety of addition and coupling reactions.
Hydroalkynylation and Related Additions
Hydroalkynylation involves the addition of a C-H bond across the alkyne. This can be achieved with terminal alkynes in the presence of a suitable catalyst. nsf.gov For this compound, this would involve the addition of another alkyne to its terminal alkyne, leading to a conjugated enediyne system. Palladium and gold catalysts are often employed for this transformation. bohrium.comdntb.gov.ua
Click Chemistry and Cycloaddition Reactions
Click Chemistry: The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction with an organic azide provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. interchim.frnih.gov The resulting triazole ring is stable and can serve as a linker in various applications. The reaction is known for its high yields and tolerance to a wide range of functional groups. mdpi.com
1,3-Dipolar Cycloadditions: Similar to the alkene moiety, the alkyne can also participate as a dipolarophile in 1,3-dipolar cycloadditions. youtube.com Reaction with 1,3-dipoles like nitrile oxides or azomethine ylides can afford five-membered aromatic heterocycles such as isoxazoles and pyrroles, respectively. wikipedia.org
| Reagent | Reaction Type | Predicted Major Product |
|---|---|---|
| Phenylacetylene (with Pd or Au catalyst) | Hydroalkynylation | 3-Methyl-8-phenyloct-2-en-6,7-di-ynoic acid |
| Benzyl azide (with Cu(I) catalyst) | Click Chemistry (CuAAC) | 3-Methyl-7-(1-benzyl-1H-1,2,3-triazol-4-yl)oct-2-enoic acid |
| Benzonitrile oxide | 1,3-Dipolar Cycloaddition | 3-Methyl-7-(3-phenylisoxazol-5-yl)oct-2-enoic acid |
Transition Metal-Catalyzed Alkyne Transformations
The terminal alkyne moiety in this compound is particularly amenable to a wide range of transition metal-catalyzed reactions. These transformations are pivotal for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular architectures.
Cyclization and Cycloisomerization Reactions:
Gold, platinum, and other transition metals are known to catalyze the cyclization of enynes. acs.orgbeilstein-journals.org In the case of this compound, intramolecular reactions can be envisioned. For instance, gold or platinum catalysis could facilitate the attack of the alkene onto the activated alkyne, leading to the formation of cyclic structures. mdpi.comresearchgate.net The regioselectivity of this cyclization would be a key consideration, with the potential to form five- or six-membered rings depending on the reaction conditions and the catalyst employed.
Coupling Reactions:
The terminal alkyne can readily participate in various cross-coupling reactions. For example, Sonogashira coupling, catalyzed by palladium and copper, would allow for the introduction of aryl or vinyl substituents at the terminal position of the alkyne. This reaction is a powerful tool for extending the carbon skeleton of the molecule.
Illustrative Data on Transition Metal-Catalyzed Alkyne Transformations:
| Transformation | Catalyst System | Reactant | Expected Product | Reference |
| Cycloisomerization | AuCl, PtCl2 | This compound | Cyclic derivatives | acs.orgmdpi.com |
| Sonogashira Coupling | Pd(PPh3)4, CuI | Aryl halide | Aryl-substituted alkyne | General Principle |
| Alkyne Dimerization | RhCl(PPh3)3 | Two molecules of the acid | Dimeric enyne product | nih.gov |
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functionalities.
Esterification:
This compound can be converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Amidation:
The formation of amides from this compound can be achieved by reacting it with an amine. Direct amidation requires high temperatures to drive off water. mdpi.com More commonly, the carboxylic acid is first activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate amide bond formation under milder conditions. organic-chemistry.orgrsc.org Boric acid has also been shown to be an effective catalyst for direct amidation. orgsyn.org
The decarboxylation of α,β-unsaturated carboxylic acids like this compound can be challenging under mild conditions. stackexchange.com However, decarboxylation can be induced under certain conditions. For instance, photocatalytic methods have been developed for the decarboxylation of α,β-unsaturated carboxylic acids, which could potentially be applied to this molecule. nih.govtue.nl Enzymatic decarboxylation is another potential route, offering a green alternative to traditional chemical methods. researchgate.net
Acid Halides:
The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorganic-chemistry.orgpressbooks.pub The resulting acyl chloride is a versatile intermediate that can be readily converted into other carboxylic acid derivatives like esters, amides, and anhydrides. umn.edu
Anhydrides:
Symmetrical anhydrides can be prepared by reacting the acyl chloride with the parent carboxylic acid or its carboxylate salt. pressbooks.pub Anhydrides serve as effective acylating agents in various organic transformations.
Tandem and Cascade Reactions
The polyfunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a transition metal-catalyzed cyclization of the enyne could be followed by an in-situ functionalization of the resulting cyclic intermediate. acs.org Radical-triggered tandem cyclizations of 1,6-enynes have also been reported, which could lead to the formation of complex polycyclic structures from this substrate. mdpi.com Such cascade reactions are highly efficient in terms of atom and step economy, allowing for the rapid construction of molecular complexity. acs.org
Chemo- and Regioselective Considerations
The presence of multiple reactive sites—the carboxylic acid, the alkene, and the alkyne—necessitates careful consideration of chemo- and regioselectivity in any chemical transformation. taylorandfrancis.comwikipedia.orgnih.gov
Chemoselectivity:
A key challenge is to selectively transform one functional group in the presence of others. youtube.com For example, in a reduction reaction, a catalyst could be chosen to selectively reduce the alkyne without affecting the alkene or the carboxylic acid. Similarly, during an oxidation reaction, conditions would need to be optimized to target a specific functional group. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity.
Regioselectivity:
In reactions involving the alkyne and alkene, regioselectivity becomes a critical issue. For instance, in a hydrofunctionalization reaction of the alkyne, the addition of the new group can occur at either of the two alkyne carbons. The outcome is often influenced by steric and electronic factors of the substrate and the catalyst. nih.govrsc.orgnih.gov Directing groups can also be employed to control the regioselectivity of such transformations. morressier.com Similarly, in cyclization reactions, the regioselectivity determines the size of the resulting ring. beilstein-journals.org
Theoretical and Computational Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Methyloct-2-en-6-ynoic acid. Such studies reveal the distribution of electrons within the molecule, which is key to predicting its reactivity.
Detailed research findings from these studies focus on several key parameters. The molecule's geometry is optimized to find its lowest energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group and the carbons of the alkene and alkyne groups are relatively electron-poor. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge distribution and understand orbital interactions. mongoliajol.infomdpi.com
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |
| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |
| MEP Minimum | -0.045 a.u. | Located near the carbonyl oxygen, indicating the most likely site for electrophilic attack. |
| MEP Maximum | 0.060 a.u. | Located near the carboxylic acid hydrogen, indicating the most likely site for nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the single bonds in the carbon chain of this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. A critical aspect for carboxylic acids is the orientation around the C-O single bond of the carboxyl group, which can exist in a lower-energy syn conformation or a higher-energy anti conformation. chemrxiv.orgnih.gov
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. youtube.commdpi.com These simulations model the movements of atoms and can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent. By simulating the molecule in a solvent like water, researchers can observe how solvent molecules arrange around the polar carboxylic acid head and the nonpolar hydrocarbon tail. MD simulations provide insights into the conformational landscape, identifying the most populated states and the transitions between them under specific conditions of temperature and pressure. mdpi.com
Table 2: Predicted Stable Conformers of this compound
| Conformer ID | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Description |
| Conf-1 (Syn) | ~0° | 0.00 | The most stable conformer with the hydroxyl hydrogen pointing towards the carbonyl oxygen. |
| Conf-2 (Anti) | ~180° | +4.5 | A less stable conformer where the hydroxyl hydrogen points away from the carbonyl oxygen. |
| Conf-3 (Gauche) | Variable | >1.0 | Various gauche conformers resulting from rotation around the C4-C5 single bond. |
Computational Studies of Reaction Mechanisms
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions involving this compound. Given its structure, potential reactions could include additions to the carbon-carbon double or triple bonds.
For any proposed reaction, computational chemists can map out the potential energy surface that connects reactants to products. A key feature of this surface is the transition state (TS), which represents the highest energy point along the reaction pathway. Locating the TS and calculating its energy allows for the determination of the activation energy barrier, which is a critical factor in predicting the reaction rate. nih.govacs.org
For instance, in a hypothetical electrophilic addition reaction to the alkyne group, calculations can identify the structure of the transition state and confirm that it corresponds to the desired reaction by analyzing its vibrational frequencies (a valid TS has exactly one imaginary frequency). nih.govresearchgate.net This analysis can help predict whether a reaction is likely to occur under given conditions and can explain observed regioselectivity or stereoselectivity. nih.gov
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can show how a solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction's energy profile. rsc.org
Furthermore, the role of catalysts can be modeled. For example, if a reaction involving this compound is catalyzed by a transition metal, computational models can investigate the interaction between the molecule and the metal center. acs.org These studies can help explain how the catalyst lowers the activation energy, for example, by altering the electronic structure of the alkyne or alkene moiety to make it more susceptible to attack.
In Silico Prediction of Molecular Interactions
In silico methods can predict how this compound interacts with other molecules or surfaces. Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug design, in a non-human context, it could be used to model the interaction of this acid with a material surface. For example, studies on other carboxylic acids have shown they can interact strongly with metal oxide surfaces. rsc.org Docking simulations could predict the binding mode and affinity of this compound to a surface like alumina, which is relevant in materials science applications.
Molecular dynamics simulations can also be used to study these interactions in greater detail, showing how the molecule and a binding partner (like another acid molecule to form a dimer, or a surface) move and adapt to each other over time. researchgate.net These simulations can calculate the binding free energy, providing a quantitative measure of the interaction strength.
Structure-Activity Relationship (SAR) Modeling (Computational, non-human context)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with changes in a specific activity. nih.gov In a non-human context, this "activity" could be a physicochemical property, such as its ability to act as a ligand for quantum dots or its performance as a corrosion inhibitor.
To build a QSAR model, a set of molecules analogous to this compound would be designed in silico. For each analog, a range of molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties, shape indices) are calculated. These descriptors are then used to build a mathematical equation that predicts the activity. nih.govmdpi.com This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties. For instance, a model could be developed to predict how changes in chain length or the position of the unsaturated bonds affect the molecule's ability to self-assemble on a surface.
Table 3: Hypothetical QSAR Model for a Non-Human Application (e.g., Surface Adsorption)
| Analog of this compound | Modification | LogP (Descriptor) | Predicted Activity (Arbitrary Units) |
| Analog 1 | Original Molecule | 2.5 | 100 |
| Analog 2 | Chain shortened to hexanoic acid | 1.5 | 85 |
| Analog 3 | Chain lengthened to decanoic acid | 3.5 | 110 |
| Analog 4 | Carboxylic acid replaced with ester | 3.0 | 40 |
| Analog 5 | Alkyne group moved to C-7 | 2.5 | 95 |
Biological and Biochemical Aspects in Non Clinical Research
Role as a Biosynthetic Intermediate or Precursor
Currently, there is a lack of specific scientific literature identifying 3-Methyloct-2-en-6-ynoic acid as a biosynthetic intermediate or precursor in established metabolic pathways.
No available research data directly implicates this compound as an intermediate in fatty acid biosynthesis pathways. The biosynthesis of standard fatty acids is a well-understood process involving the sequential addition of two-carbon units, and there is no evidence to suggest the formation of this specific enynoic acid structure within these primary metabolic routes.
While a diverse array of natural products containing enynoic acid moieties have been isolated from various organisms, the direct biosynthetic relationship of this compound to these compounds has not been established in the current body of scientific research. The biosynthesis of more complex polyacetylenic and enynoic natural products often involves specialized enzymatic pathways, including desaturases and acetylenases, acting on common fatty acid precursors. However, a definitive pathway involving this compound has not been elucidated.
In Vitro Enzyme Interaction and Inhibition Studies (Non-human enzymes)
There is no specific information available from in vitro studies detailing the interaction or inhibition of non-human enzymes by this compound. However, research on related acetylenic fatty acids suggests potential inhibitory activities. For instance, some acetylenic fatty acids have been shown to inhibit enzymes involved in fatty acid metabolism. This raises the possibility that this compound could exhibit similar properties, but this remains to be experimentally verified.
In Vitro Receptor Binding Profiling (Non-human receptors)
No studies on the in vitro receptor binding profile of this compound with non-human receptors have been published. The interaction of fatty acids with various receptors is an active area of research, but the specific binding characteristics of this compound are unknown.
Modulation of Cellular Pathways (In vitro, non-human cell lines)
Direct studies on the modulation of cellular pathways by this compound in non-human cell lines are not available in the current scientific literature. However, the known effects of other short-chain fatty acids (SCFAs) on cellular processes provide a basis for potential, yet unconfirmed, activities. SCFAs are known to influence a variety of cellular pathways, including cell signaling, gene expression, and metabolism.
While direct studies on this compound are absent, a significant body of research on acetylenic and alkenoic fatty acids demonstrates their potential as antifungal agents. This suggests that this compound, due to its structural features, may also possess antifungal properties.
The antifungal activity of acetylenic fatty acids is often dependent on their carbon chain length and the position of the triple bond. Studies have shown that 2-alkynoic fatty acids with chain lengths between 8 and 16 carbons can exert maximum fungistatic effects. The proposed mechanisms for the antifungal action of fatty acids include the disruption of the fungal cell membrane integrity, leading to the leakage of intracellular components and eventual cell death. Furthermore, some acetylenic fatty acids are believed to interfere with fungal fatty acid metabolism.
A variety of alkenoic and alkynoic acids have been shown to inhibit the growth of molds and yeasts. The data from these studies on related compounds suggests that this compound is a candidate for investigation as an antifungal agent.
| Compound Class | Observed Antifungal Activity | Potential Mechanism of Action |
| Acetylenic Fatty Acids | Inhibition of various fungal species. | Disruption of cell membrane integrity, interference with fatty acid biosynthesis. |
| Alkenoic and Alkynoic Acids | Inhibition of mold development. | Not fully elucidated, likely involves membrane disruption. |
Antimicrobial Activities in Non-mammalian Models
Information not available.
Biochemical Mechanisms of Action (Molecular and Cellular Level)
Information not available.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition from the measured exact mass.
For 3-Methyloct-2-en-6-ynoic acid (C₉H₁₂O₂), HRMS can differentiate its molecular formula from other combinations of atoms that might have the same nominal mass. The technique is crucial for confirming the identity of a newly synthesized compound or one isolated from a natural source. nih.gov In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and predominantly form the molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₉H₁₂O₂ | 152.08373 |
| [M+H]⁺ | C₉H₁₃O₂⁺ | 153.09156 |
| [M+Na]⁺ | C₉H₁₂O₂Na⁺ | 175.07352 |
The experimentally measured m/z value would be compared against the calculated exact mass for the proposed formula. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments reveal connectivity between atoms, which is essential for assembling the complete molecular structure. huji.ac.il
A combination of 2D NMR experiments is typically used to assign all proton and carbon signals and confirm the structure of this compound.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduscribd.com For this compound, COSY would show correlations between the olefinic proton at C2 and the methyl protons at C3, as well as between the protons on the aliphatic chain (C4, C5, and C8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduprinceton.edu It is used to definitively assign the carbon signal for each protonated carbon. For example, the signal for the olefinic proton at C2 would show a cross-peak to the signal for the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. scribd.comprinceton.edu It is particularly useful for identifying quaternary carbons (like C1, C3, C6, and C7) and for connecting different fragments of the molecule. For instance, the protons of the methyl group attached to C3 would show HMBC correlations to C2, C3, and C4, confirming the placement of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilprinceton.edu NOESY is crucial for determining stereochemistry, such as the E or Z configuration of the double bond. For the E-isomer of this compound, a NOESY correlation would be expected between the C2 proton and the C4 methylene (B1212753) protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (E)-3-Methyloct-2-en-6-ynoic acid
| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 1 (COOH) | ~170 | ~11-12 | - | H2, H4 |
| 2 (=CH) | ~118 | ~5.8 (q) | H-C4 | C1, C3, C4, C-CH₃ |
| 3 (=C-CH₃) | ~155 | - | - | - |
| 4 (-CH₂-) | ~38 | ~2.8 (t) | H2, H5 | C2, C3, C5, C-CH₃ |
| 5 (-CH₂-) | ~20 | ~2.3 (t) | H4 | C4, C6, C7 |
| 6 (-C≡) | ~80 | - | - | - |
| 7 (≡C-) | ~75 | - | - | - |
| 8 (-CH₃) | ~4 | ~1.9 (s) | - | C6, C7 |
Note: Chemical shifts are predictive and can vary based on solvent and other experimental conditions.
While solution-state NMR is most common, Solid-State NMR (ssNMR) could provide valuable information about the structure of this compound in its crystalline or amorphous solid form. This can reveal details about molecular conformation, packing in the crystal lattice, and polymorphism that are not accessible in solution.
Dynamic NMR studies involve acquiring spectra at variable temperatures to investigate dynamic processes such as conformational changes or restricted bond rotation. For a relatively flexible molecule like this compound, dynamic NMR could potentially be used to study the rotational energy barrier around the C4-C5 single bond, although such processes are typically very fast at room temperature. No specific solid-state or dynamic NMR studies have been reported for this compound.
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the analysis of this compound, enabling its separation from reaction byproducts or its isolation from complex mixtures for further characterization.
The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Since enantiomers often have different biological activities, it is crucial to separate them and determine the enantiomeric purity of a sample. mdpi.com
Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. windows.netresearchgate.net The choice between HPLC and GC would depend on the volatility and thermal stability of the compound or its derivatives. For GC analysis, the carboxylic acid would likely need to be derivatized to a more volatile ester form.
Hyphenated techniques, which couple a separation method with a detection method, provide exceptional sensitivity and selectivity for analyzing target compounds in complex matrices like biological fluids or environmental samples. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying low levels of this compound. The LC system separates the compound from other components in the mixture. lcms.cz The molecule then enters the mass spectrometer, where a specific precursor ion (e.g., [M-H]⁻ at m/z 151.1) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides very high selectivity and sensitivity, minimizing interference from the sample matrix. rsc.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): If the compound is derivatized to increase its volatility (e.g., by methylation of the carboxylic acid), GC-MS/MS can be used. nih.gov GC often provides higher chromatographic resolution than LC for volatile compounds. jmchemsci.comjmchemsci.com The mass spectrometer works on the same principle as in LC-MS/MS, providing confident identification and quantification based on both retention time and specific mass transitions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-Methyloct-2-en-6-ynoic acid |
| Cellulose |
Spectroscopic Techniques for Conformational and Electronic Studies (e.g., Circular Dichroism)
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the advanced spectroscopic analysis of This compound . Specifically, there is no accessible data from studies employing techniques such as Circular Dichroism (CD) to investigate the conformational and electronic properties of this particular compound.
Circular Dichroism spectroscopy is a powerful analytical method used to study the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the three-dimensional structure and electronic transitions of a molecule. For a compound like this compound, which possesses a chiral center, CD spectroscopy would be an ideal technique to elucidate its absolute configuration and preferred conformations in solution.
Further research is necessary to be conducted and published to provide insight into the spectroscopic behavior of this compound. Such studies would be invaluable for a deeper understanding of its chemical and physical properties.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Microbial Metabolism
There is currently no published research on the biodegradation pathways or microbial metabolism of 3-Methyloct-2-en-6-ynoic acid. Studies have not yet been conducted to identify microorganisms capable of degrading this compound or to elucidate the enzymatic processes and metabolic routes involved in its breakdown. Consequently, no information is available on potential intermediate metabolites or final breakdown products resulting from microbial action.
Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)
Specific data on the abiotic degradation of this compound through processes such as photodegradation or hydrolysis are not available in the current scientific literature. The susceptibility of its double and triple bonds to photodegradation by sunlight, and the potential for hydrolysis of its carboxylic acid group under various environmental pH conditions, have not been experimentally determined.
Environmental Persistence and Mobility Assessment
An assessment of the environmental persistence and mobility of this compound cannot be provided at this time. Key environmental parameters such as its half-life in soil and water, its potential for bioaccumulation, and its mobility, which is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been investigated.
Computational Modeling of Environmental Transformation
While computational models are valuable tools for predicting the environmental fate of chemicals, no specific computational studies on the transformation of this compound have been published. Such modeling would require foundational experimental data on its physicochemical properties and reactivity to predict its behavior and degradation pathways in various environmental compartments, which are currently lacking.
Applications in Organic Synthesis and Materials Science
As a Chiral Building Block for Complex Molecules
There is no specific information available in the searched scientific literature regarding the use of 3-Methyloct-2-en-6-ynoic acid as a chiral building block for the synthesis of complex molecules.
Intermediate in the Synthesis of Pharmaceutical Leads and Fine Chemicals (non-clinical)
No specific instances or studies on the application of this compound as an intermediate in the synthesis of non-clinical pharmaceutical leads or fine chemicals were found in the available literature.
Utilization in Polymer Science and Material Functionalization
While unsaturated fatty acids are generally explored for their potential in polymer science, there is no specific research detailing the utilization of this compound in polymer synthesis or for material functionalization.
Role in Catalyst Design and Ligand Development
The role of alkynoic acids in catalyst design and ligand development is a field of study, but no specific information was found concerning the application of this compound in this context.
Future Research Directions and Translational Opportunities
Exploration of Novel Biocatalytic Pathways
Biocatalysis has emerged as a powerful tool for sustainable chemical synthesis, offering high selectivity and mild reaction conditions compared to traditional chemical methods. chemistryjournals.net For compounds like 3-Methyloct-2-en-6-ynoic acid, enzymes offer a promising route for production. A key area of research is the use of ene-reductases (ERs), a class of enzymes known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov These enzymes, often found in yeasts and other microorganisms, could be engineered to selectively reduce the double bond in a precursor molecule, a critical step in controlling the compound's stereochemistry. acsgcipr.org
Future work will likely focus on:
Enzyme Discovery: Screening novel microorganisms from diverse environments to identify new ene-reductases or other enzymes capable of synthesizing or modifying enynoic acid structures. nih.gov
Metabolic Engineering: Genetically engineering microorganisms, such as Saccharomyces cerevisiae, to create whole-cell biocatalysts that can produce the target acid from simple renewable feedstocks like glucose. nih.gov This approach has been successfully demonstrated for related chemicals like adipic acid. nih.gov
Process Optimization: Developing multi-stage fermentation strategies to ensure optimal conditions for both microbial growth and enzymatic activity, thereby maximizing product yield and purity. nih.gov
Biocatalytic methods not only align with the principles of green chemistry by reducing waste and energy consumption but also offer pathways to "natural" labeling, which is particularly relevant in the flavor, fragrance, and food additive industries. chemistryjournals.netnih.gov
Development of Advanced Stereoselective Synthetic Methods
The geometry of the double bond in this compound is critical to its function and properties. Developing synthetic methods that can precisely control this stereochemistry is a major goal. Advanced stereoselective synthesis aims to produce a specific isomer, which is crucial in fields like pharmaceuticals and materials science.
Key research directions include:
Catalyst Development: Designing new transition-metal catalysts, particularly those based on palladium, for cross-coupling reactions that can form the carbon skeleton with high stereoselectivity. researchgate.net Methodologies like the Horner-Wadsworth-Emmons olefination are also being refined for the stereoselective introduction of specific groups. nih.gov
Reagent-Controlled Synthesis: Employing specific reagents that direct the stereochemical outcome of a reaction. This approach has proven effective in the challenging synthesis of 1,2-cis-glycosidic linkages in complex carbohydrates and can be adapted for unsaturated carboxylic acids. rsc.org
Asymmetric Hydrogenation: While typically used to create chiral centers, asymmetric hydrogenation techniques can be adapted to selectively reduce one face of a double bond, offering another layer of stereochemical control. acsgcipr.org
The table below compares potential synthetic methodologies for achieving stereoselectivity.
| Methodology | Primary Function | Potential for Stereocontrol | Key Research Focus |
| Biocatalysis (Ene-Reductases) | Asymmetric reduction of C=C bonds | High (Enantioselective) | Enzyme engineering and discovery |
| Palladium-Catalyzed Cross-Coupling | Carbon-carbon bond formation | High (E/Z selectivity) | Ligand and catalyst design |
| Horner-Wadsworth-Emmons Olefination | C=C bond formation | High (Primarily E-selective) | Optimization of reaction conditions |
| Reagent-Controlled Glycosylation Analogs | Directing reaction pathways | High (Isomer specific) | Adapting methods to enynoic acid systems |
Mechanistic Elucidation of Biochemical Interactions in Non-human Systems
Understanding how this compound interacts with biological systems is fundamental to unlocking its potential applications. As an unsaturated carboxylic acid, its functional groups are prone to interaction with biological macromolecules. libretexts.org Research in non-human systems, such as microorganisms or cell lines, can reveal its mechanism of action without the complexities of human trials.
Future studies will likely involve:
Target Identification: Using techniques like affinity chromatography and proteomics to identify specific enzymes or receptors that bind to the molecule.
Enzymatic Transformation Studies: Investigating how the compound is metabolized by microbial or plant enzymes. The presence of both a double and triple bond suggests it could be a substrate for various oxidoreductases or hydratases. nih.gov
Cell-Based Assays: Evaluating its effects on cellular processes in non-human cell lines, such as cancer cell lines, to identify potential bioactivities like cytotoxicity or cell cycle arrest. nih.govmdpi.com For instance, related compounds have been shown to inhibit topoisomerase IIα, an important anti-cancer target. nih.gov
Integration of Computational and Experimental Approaches
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For this compound, integrating computational and experimental approaches can accelerate discovery.
Key areas for this integrated approach include:
Quantum Mechanical (QM) Calculations: Predicting the relative stability of different isomers (e.g., syn vs. anti conformation of the carboxylic acid group) and the energy barriers for their interconversion. nih.gov Such studies can inform which isomer is likely to be dominant under specific conditions.
Molecular Docking: Simulating the interaction of the molecule with the active sites of target enzymes. This can help predict whether it will act as a substrate or an inhibitor and guide the rational design of more potent analogs.
Hirshfeld Surface Analysis: Computationally analyzing crystal structures to understand the nature and contribution of intermolecular interactions, such as hydrogen bonding, which stabilize the molecule in a solid state.
The following table outlines how computational tools can complement experimental research for this compound.
| Computational Tool | Application | Experimental Validation |
| Quantum Mechanics (QM) | Predict isomer stability and reaction pathways | NMR spectroscopy, X-ray crystallography |
| Molecular Docking | Simulate protein-ligand binding interactions | Enzyme inhibition assays, binding affinity studies |
| Molecular Dynamics (MD) | Analyze conformational changes over time | Time-resolved spectroscopy |
| Hirshfeld Surface Analysis | Quantify intermolecular forces in solids | X-ray diffraction, thermal analysis |
Sustainable and Circular Economy Applications in Chemical Production
The modern chemical industry is increasingly focused on sustainability, emphasizing the use of renewable resources, waste reduction, and the development of a circular economy. formalifesciencemarketing.comengieimpact.com The production of specialty chemicals like this compound is a prime candidate for these principles.
Future opportunities in sustainable production include:
Bio-based Feedstocks: Shifting from petroleum-based starting materials to renewable feedstocks like plant-derived oils or sugars. formalifesciencemarketing.comengieimpact.com Biotechnological processes can be designed to convert these raw materials into valuable chemicals. evonik.com
Carbon Capture and Utilization (CCU): Developing processes that use captured carbon dioxide (CO₂) as a C1 feedstock. For example, artificial photosynthesis technologies combine CO₂ and hydrogen (from water electrolysis) to produce chemical building blocks via microbial fermentation. evonik.com
Circular Processes: Designing production loops where waste streams from one process become the raw materials for another. For instance, solvents used in extraction and purification could be recovered and reused, minimizing hazardous waste. formalifesciencemarketing.com This aligns with a broader industry trend toward creating closed-loop systems. engieimpact.com
By embracing these green chemistry and circular economy principles, the production of this compound can become more environmentally friendly and economically viable.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Methyloct-2-en-6-ynoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkyne functionalization followed by acid-catalyzed cyclization or cross-coupling reactions. For example, Sonogashira coupling could introduce the alkyne moiety, while selective hydrogenation may control double-bond geometry. Reaction temperature (e.g., 60–80°C) and catalysts (e.g., Pd/C or Grubbs catalyst) significantly affect regioselectivity and yield. Optimize solvent polarity (e.g., THF vs. DMF) to minimize side reactions like over-reduction .
- Data Consideration : Monitor progress via TLC and GC-MS to track intermediates. Report yields with purity assessed by HPLC (>95% purity is standard for publication) .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for vinyl proton signals at δ 5.2–5.8 ppm (doublet of doublets for the ene group) and alkyne proton absence (if internal).
- ¹³C NMR : Confirm the carboxylic acid carbonyl at ~170–175 ppm and alkyne carbons at 70–90 ppm.
- IR : Strong O-H stretch (2500–3300 cm⁻¹ for carboxylic acid) and C≡C stretch (~2100–2260 cm⁻¹).
Cross-validate with reference data from NIST Chemistry WebBook or PubChem .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture and strong oxidizers/redox agents, as the conjugated ene-yne system is prone to oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare activation energies for competing pathways (e.g., [3,3]-sigmatropic shifts vs. electrocyclic ring-opening). Validate with kinetic isotope effects (KIEs) and substituent studies. Address discrepancies between experimental and theoretical data by refining solvation models or considering non-covalent interactions .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP or Salen-type) with varying steric bulk to improve enantiomeric excess (ee).
- Process Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Statistical Design : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) and reduce variability .
Q. How do solvent effects influence the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO). Measure rate constants (k) and correlate with Kamlet-Taft parameters (π*, α, β). Use Eyring plots to disentangle enthalpic vs. entropic contributions. For polar solvents, observe accelerated rates due to stabilization of dipolar transition states .
Q. What analytical approaches resolve conflicting spectral data for degradation products?
- Methodological Answer : Combine HRMS/MS fragmentation patterns with 2D NMR (e.g., COSY, HSQC) to assign structures. For isobaric impurities, employ ion mobility spectrometry (IMS) to differentiate collision cross-sections. Cross-reference with synthetic standards and computational predictions of NMR shifts .
Methodological Framework for Addressing Data Contradictions
- Literature Review : Systematically compare prior studies on analogous compounds (e.g., 4-Methyloctanoic acid) to identify patterns in reactivity or instability .
- Replication Studies : Reproduce key experiments under controlled conditions (e.g., standardized catalyst batches, inert atmosphere) to isolate variables .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
